molecular formula C9H16O3 B2898938 (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one CAS No. 2567489-76-1

(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one

Cat. No.: B2898938
CAS No.: 2567489-76-1
M. Wt: 172.224
InChI Key: CMEJEUYAURRNRN-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one is a chiral cyclobutanone derivative. This compound is characterized by its unique structural features, including a methoxy group and a tert-butoxy group attached to a cyclobutanone ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, which indicates the specific spatial arrangement of the substituents around the cyclobutanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone, methanol, and tert-butyl alcohol.

    Formation of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction where methanol acts as the nucleophile.

    Introduction of Tert-Butoxy Group: The tert-butoxy group is introduced using tert-butyl alcohol in the presence of an acid catalyst to facilitate the etherification reaction.

    Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the desired (2R,3S) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions and stereochemistry.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or tert-butoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or tert-butoxide (t-BuO-) are employed under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields cyclobutanol derivatives.

    Substitution: Results in the formation of new substituted cyclobutanone derivatives.

Scientific Research Applications

(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signaling cascades, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one: can be compared with other cyclobutanone derivatives such as:

Uniqueness

  • Structural Features : The presence of both methoxy and tert-butoxy groups in a specific stereochemical configuration makes it unique.
  • Reactivity : Its reactivity profile differs due to the steric and electronic effects of the substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3S)-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-7-5-6(10)8(7)11-4/h7-8H,5H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEJEUYAURRNRN-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1CC(=O)[C@@H]1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.